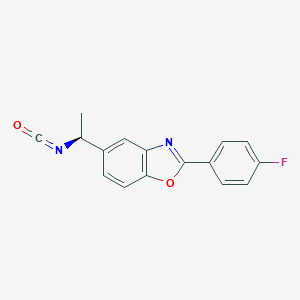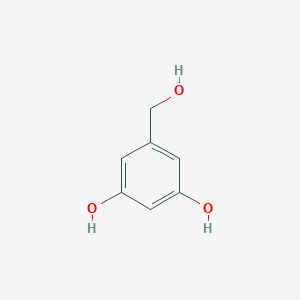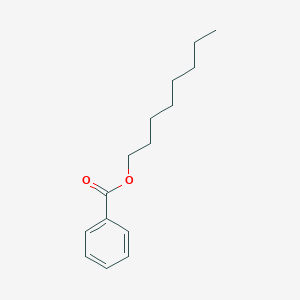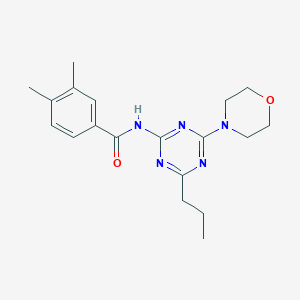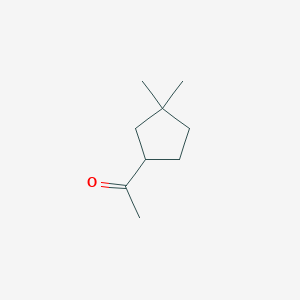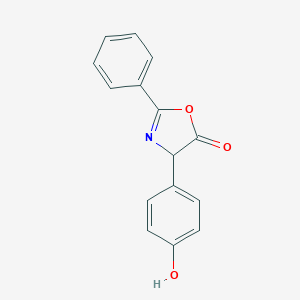
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one, also known as HPO or PHO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of oxazolones and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes, the induction of apoptosis, and the modulation of signal transduction pathways. 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to interact with various biological targets, including DNA, RNA, and proteins.
生化和生理效应
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of gene expression. 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has several advantages for lab experiments, including its high stability, solubility, and reactivity. However, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its handling and synthesis.
未来方向
There are several future directions for the research on 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one, including the development of novel synthetic methods for its production, the identification of new biological targets and pathways for its action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the optimization of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one's physical and chemical properties for its use in material science and organic synthesis may also be an area of future research.
In conclusion, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one may lead to the development of novel therapeutic agents, materials, and compounds with potential applications in various fields.
合成方法
The synthesis of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one can be achieved through various methods, including the reaction of 4-hydroxybenzaldehyde and phenylglycine in the presence of acetic anhydride and sodium acetate, or through the reaction of 4-hydroxybenzaldehyde and phenylhydrazine in the presence of acetic acid and acetic anhydride. These methods have been optimized to produce high yields of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one with good purity.
科学研究应用
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In material science, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been used as a versatile reagent for the synthesis of various compounds.
属性
CAS 编号 |
150072-82-5 |
|---|---|
产品名称 |
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one |
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H11NO3/c17-12-8-6-10(7-9-12)13-15(18)19-14(16-13)11-4-2-1-3-5-11/h1-9,13,17H |
InChI 键 |
DJLDKFWPTSWDID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=CC=C(C=C3)O |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=CC=C(C=C3)O |
同义词 |
5(4H)-Oxazolone, 4-(4-hydroxyphenyl)-2-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



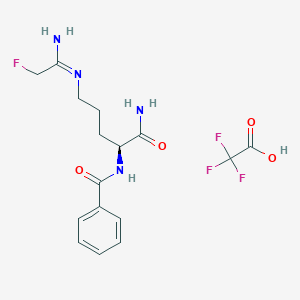
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)
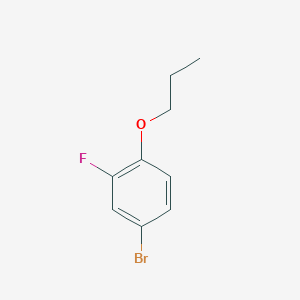
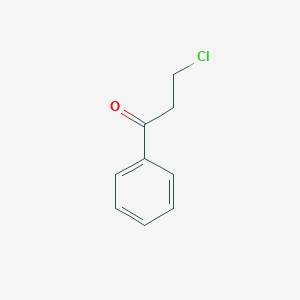
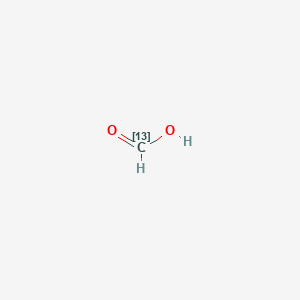
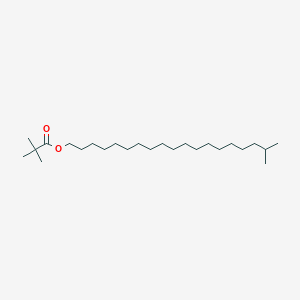
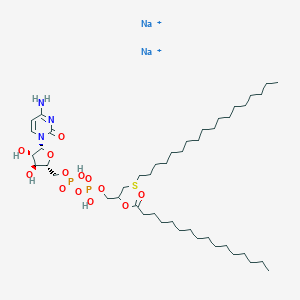
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)
